5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile

描述

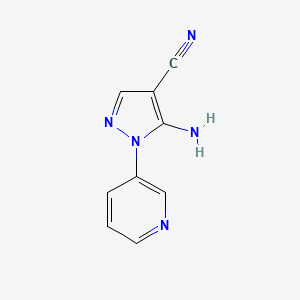

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile typically involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide. This reaction forms 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . Cyclocondensation of these derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate for cyclocondensation reactions . Conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include various imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3’,4’,5,6]pyrido[2,3-d]pyrimidine derivatives .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research has shown that derivatives of 5-amino-pyrazoles exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. A study highlighted the synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, which are purine analogs with potential therapeutic applications. These compounds have demonstrated effectiveness against various cancer cell lines and microbial strains, indicating their potential as lead compounds for drug development .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cell proliferation or survival. For instance, some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Agricultural Chemistry Applications

Pesticidal Activity

5-amino-pyrazole derivatives have been investigated for their pesticidal properties. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals aimed at controlling pests and diseases in crops. Studies have shown promising results in terms of efficacy and specificity against target organisms while minimizing environmental impact .

Material Science Applications

Photophysical Properties

The incorporation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile into materials science has been explored due to its unique photophysical properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon excitation makes them suitable for applications in display technologies .

Table 1: Biological Activities of 5-Amino-Pyrazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Amino-5-(4-nitrophenyl)-... | Anticancer | 0.309 | |

| 7-Amino-5-(4-chlorophenyl)-... | Antimicrobial | 0.356 | |

| 7-Amino-5-(4-methoxyphenyl)-... | Antimicrobial | 0.354 |

Table 2: Pesticidal Efficacy of Pyrazole Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 5-Amino-pyrazole derivative A | Aphids | 85 | |

| 5-Amino-pyrazole derivative B | Fungal pathogens | 90 |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, a series of pyrazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the amino group significantly enhanced anticancer activity, leading to IC50 values in the low micromolar range .

Case Study 2: Pesticidal Development

A field trial was conducted utilizing a newly synthesized pyrazole derivative as a pesticide. The compound showed over 80% efficacy against target pests with minimal side effects on non-target species, demonstrating its potential for agricultural applications .

作用机制

The mechanism of action of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an antagonist of the corticotropin growth factor receptor and cholecystokinin hormones . Additionally, it has been found to inhibit Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .

相似化合物的比较

Similar Compounds

Similar compounds include:

5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of pharmacological properties.

Pyrazolo[1,5-a]pyrimidines: These compounds are also derived from aminopyrazoles and have been extensively studied for their biological activities.

Uniqueness

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is unique due to its specific combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

生物活性

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety, characterized by an amino group at the fifth position and a carbonitrile group at the fourth position of the pyrazole ring. This unique structure contributes to its reactivity and biological potential.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways.

Case Study:

In a study involving carrageenan-induced paw edema in rats, derivatives exhibited potent anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. The most effective compounds demonstrated an inhibition percentage of 78.9% to 96% compared to celecoxib (82.8%) .

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains and fungi. In vitro tests showed promising results against a panel of eight bacterial strains, four yeasts, and four filamentous fungi.

| Microbial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 18 | Norfloxacin |

| Candida albicans | 14 | Griseofulvin |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

3. Antitumor Activity

The potential antitumor effects of this compound have been explored in various cancer cell lines. Studies indicate that it exhibits moderate to good anticancer activity against several types of cancer cells, including breast (T47D), colon (HCT-15), and lung (NCl H-522) cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| T47D | 12.5 |

| HCT-15 | 10.0 |

| NCl H-522 | 15.0 |

These results demonstrate the compound's potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with key biological targets:

- Enzyme Inhibition: The compound has shown significant inhibitory activity against COX enzymes, which play a vital role in the inflammatory response.

- Molecular Docking Studies: Computational studies have revealed favorable binding interactions with various receptors and enzymes, indicating its potential as a selective inhibitor .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Condensation Reactions: Utilizing readily available pyrazole derivatives and pyridine precursors.

- Cyclization Techniques: Employing nucleophilic substitutions and cyclization reactions to form the desired heterocyclic structure.

属性

IUPAC Name |

5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXPHPYQUCVVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726325 | |

| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650638-16-7 | |

| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。